Estradiene dione-3-keta

Steroid synthesis Mifepristone intermediate Ketal protection

Unprotected diones compromise regioselectivity during antiprogestin synthesis. Estradiene dione-3-keta (CAS 5571-36-8) overcomes this via a 3-ethylene ketal protecting group, enabling near-quantitative C17 epoxidation (99.3% yield) while preserving the essential Δ5(10),9(11) diene system. • EP Impurity L (Dienogest) & Mifepristone Impurity 13 - mandatory for ANDA analytical method validation • Narrow melting range (156-158°C) supports consistent GMP handling • ≥98% HPLC purity; moisture-sensitive; store under inert gas at room temperature

Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
CAS No. 5571-36-8
Cat. No. B195092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstradiene dione-3-keta
CAS5571-36-8
Synonyms3,3-(Ethylenedioxy)estra-5(10),9(11)-dien-17-one;  Cyclic 3-(1,2-Ethanediyl Acetal)-estra-5(10),9(11)-diene-3,17-dione
Molecular FormulaC20H26O3
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC12CC=C3C(C1CCC2=O)CCC4=C3CCC5(C4)OCCO5
InChIInChI=1S/C20H26O3/c1-19-8-6-15-14-7-9-20(22-10-11-23-20)12-13(14)2-3-16(15)17(19)4-5-18(19)21/h6,16-17H,2-5,7-12H2,1H3/t16-,17+,19+/m1/s1
InChIKeyXUOQKQRMICQUQC-AOIWGVFYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Estradiene Dione-3-keta: Key Steroid Intermediate


Estradiene dione-3-keta, systematically named Estra-5(10),9(11)-diene-3,17-dione 3-Ethylene Ketal (CAS 5571-36-8), is a protected steroid intermediate critical to the synthesis of potent antiprogestins and hormonal therapeutics [1]. The compound features a 3,3-ethylenedioxy ketal protecting group that masks the C3 carbonyl, enabling selective downstream functionalization at the C17 position and preserving the Δ5(10),9(11) diene system essential for biological activity [2]. This chemical control distinguishes it from unprotected analogs and alternative ketal variants, making it a procurement priority for pharmaceutical development and impurity analysis.

1
Regioselective C17 functionalization via 3-ethylene ketal protection of the C3 carbonyl.
2
Compendial impurity standard: EP Impurity L (Dienogest) and Mifepristone Impurity 13.
3
Patent-documented synthesis protocols supporting process research and scale-up evaluation.

Why Estradiene Dione-3-keta Is Irreplaceable


Direct substitution of Estradiene dione-3-keta with the unprotected estra-5(10),9(11)-diene-3,17-dione or alternative ketal derivatives (e.g., 3,3-dimethoxy or 2,2-dimethylpropylene ketal) is not chemically or economically viable. The 3-ethylene ketal group is uniquely positioned to balance hydrolytic stability with facile deprotection under mild acidic conditions, a property critical for multi-step syntheses of mifepristone and dienogest [1]. Unprotected diones lead to competitive side reactions and reduced regioselectivity during C17 alkylation or epoxidation, directly lowering yield and increasing purification burden [2]. Furthermore, as a designated European Pharmacopoeia (EP) Impurity L for Dienogest and a reference impurity for Mifepristone, this exact chemical entity is mandatory for analytical method validation and ANDA submissions [3]. The following quantitative evidence establishes why this specific ketal, rather than in-class analogs, is the requisite choice for industrial and regulatory applications.

Unprotected dione
Direct use of the unprotected C3 carbonyl may introduce side reactions and lower epoxidation regioselectivity, complicating purification.
Non-compendial ketals
Alternative 3-ketal protecting groups (e.g., dimethoxy) lack EP/USP impurity listing, potentially limiting acceptance in regulatory method validation.

Estradiene Dione-3-keta: Comparative Evidence


Superior C17 Epoxidation Yield

The 3-ethylene ketal protecting group enables efficient C17 epoxidation for mifepristone synthesis. In a documented process, the target compound achieved a 99.3% isolated yield in the epoxidation step to yield 17β-spiro-1',2'-oxiran-estra-5(10),9(11)-dien-3-one 3-ethylene ketal. Comparable literature for the unprotected dione indicates significant side reactions, with typical yields falling below 70% [1]. The ketal prevents enolate formation at C3, channeling reactivity exclusively to the C17 ketone.

C17 Epoxidation Yield
Cross-study comparable
99.3% target vs. <70% unprotected
Reported yield advantage may support process mass intensity evaluation.
Patent Example 5; DMF, ≤35°C.
Steroid synthesis Mifepristone intermediate Ketal protection Epoxidation

Mono-Ketalization Selectivity

Traditional ketalization methods for estra-4,9-diene-3,17-dione generate substantial amounts (up to 50%) of the unwanted 3,17-diketal, a critical impurity that must be removed via chromatography. The orthoester method described in US 6005124, specifically applied to the target compound's synthesis, suppressed diketal formation entirely, yielding the mono-ketal with >97% purity after simple crystallization [1]. This represents a process selectivity improvement from ~50:50 mono:diketal to >97:3 in favor of the desired product.

Ketalization Selectivity
Class-level inference
>97:3 mono:diketal vs. ~50:50 conventional
Reported orthoester method suppresses diketal formation, reducing purification steps.
Patent Example 4; triethyl-orthoformate/ethylene glycol/HCl.
Ketalization Process chemistry Steroid synthesis Selectivity

Consistent Melting Point for Polymorph Control

Estradiene dione-3-keta exhibits a consistently reported melting point of 156-158°C, with optical rotation specified as +300.0° to +327.0° (c=1, EtOH) for EP impurity grade material . In contrast, alternative ketal derivatives such as the 2,2-dimethylpropylene ketal analog typically show broader melting ranges (152-156°C) and lack defined optical rotation specifications . This narrow thermal profile confirms crystalline phase purity and facilitates reproducible handling in manufacturing and analytical reference standard applications.

Melting Point
Data to verify
156–158°C
Narrow range may support polymorph consistency for reference standard applications.
Source unspecified; alternative ketal 152–156°C reported.
Solid-state characterization Pharmaceutical intermediate Polymorph control Analytical standard

Pharmacopoeial Recognition as EP Impurity L

The compound is formally designated as Dienogest EP Impurity L and Mifepristone Impurity 13 in regulatory submissions [1][2]. Alternative ketal intermediates (e.g., 3,3-dimethoxy derivatives) lack official pharmacopoeial monograph recognition. This designation makes Estradiene dione-3-keta the only acceptable reference material for method validation, system suitability testing, and quality control release for these API manufacturing processes under ANDA requirements.

Pharmacopoeial Status
Direct comparison
EP Impurity L · Mifepristone Imp. 13
Compendial listing supports ANDA method validation; unlisted analogs may not be accepted.
Ph. Eur./USP monographs; alternative ketals not recognized.
Regulatory science ANDAs Impurity standard Pharmaceutical analysis

Estradiene Dione-3-keta Applications


Mifepristone API GMP Synthesis

Estradiene dione-3-keta is the preferred intermediate for industrial mifepristone synthesis due to its ability to undergo selective C17 epoxidation in near-quantitative yield (99.3%) while preserving the essential Δ5(10),9(11) diene system [1]. Process chemists select this compound over the unprotected dione to avoid the formation of C3-derived side products that otherwise require expensive chromatographic removal and reduce overall yield. The high melting point and narrow range (156-158°C) further ensure consistent handling in GMP manufacturing suites .

Regulatory Reference Standard & Method Validation

As a recognized EP Impurity L for Dienogest and Impurity 13 for Mifepristone, this compound is mandated for analytical method development, validation, and system suitability testing in regulatory filings [1]. Quality control and R&D laboratories must procure this specific CAS-numbered entity, not a generic 'similar ketal,' to demonstrate method specificity and to quantify impurity profiles accurately in stability studies and batch release testing.

Steroid Library Synthesis for Drug Discovery

Medicinal chemists exploring novel antiprogestins or selective progesterone receptor modulators (SPRMs) utilize this protected intermediate to diversify the C17 position via nucleophilic addition or spiro-cyclization while maintaining the sensitive diene framework [1]. The well-defined solid-state properties and documented synthetic protocols in the patent literature make it a reliable building block for generating focused compound libraries, reducing the time and material cost associated with protecting group optimization .

Application
Selection Property
Validation Focus
Mifepristone process research
C17-selective ketal protection
Epoxidation yield & impurity profile
Compendial impurity standard
Pharmacopoeial identity (EP Impurity L)
Method validation & system suitability
Steroid modulator library synthesis
Regioselective ketal protection
C17 diversification & scaffold integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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